Pentadecanoic acid-d2 is a deuterated form of pentadecanoic acid, an odd-chain saturated fatty acid with the molecular formula C15H30O2. It is characterized by a 15-carbon backbone and is also known by various names, including pentadecylic acid and n-pentadecanoic acid. The compound is notable for its unique structure, which includes a carboxylic acid functional group at one end of the carbon chain, making it part of the fatty acid family. The presence of deuterium (d2) indicates that two hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen, which is often utilized in research to trace metabolic pathways or study biological processes without altering the compound's fundamental properties .
The deuterated version may also be used in studies involving mass spectrometry to differentiate between isotopes during metabolic studies .
Pentadecanoic acid has been recognized for its potential health benefits. It is considered an essential fatty acid that plays a significant role in supporting cardiometabolic health and liver function. Research indicates that pentadecanoic acid activates AMP-activated protein kinase (AMPK) and inhibits mechanistic target of rapamycin (mTOR), both of which are crucial in regulating cellular energy homeostasis and longevity pathways . Additionally, it has shown anti-inflammatory properties and may contribute to improved lipid profiles and reduced risk of cardiovascular diseases .
Pentadecanoic acid-d2 can be synthesized through various methods:
These methods are often tailored depending on the desired purity and application of the compound .
Pentadecanoic acid-d2 has several applications in research and industry:
Studies on pentadecanoic acid-d2 focus on its interactions with various biological systems. Research indicates that it affects cellular signaling pathways related to inflammation and metabolism. For example, it has been shown to modulate immune responses by influencing cytokine production in macrophages and other immune cells. Additionally, it interacts with peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis .
Pentadecanoic acid-d2 shares similarities with other saturated fatty acids but stands out due to its unique carbon chain length and biological properties. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Palmitic Acid | C16H32O2 | Commonly found in animal fats; 16-carbon chain length. |
| Myristic Acid | C14H28O2 | 14-carbon chain; found in nutmeg oil; less prevalent. |
| Stearic Acid | C18H36O2 | 18-carbon chain; common in animal fats; higher melting point. |
| Heptadecanoic Acid | C17H34O2 | Odd-chain fatty acid; less studied than pentadecanoic. |
Pentadecanoic acid-d2's distinct carbon length (15 carbons) positions it uniquely among these compounds, contributing to its specific biological activities and potential health benefits .
This detailed exploration highlights pentadecanoic acid-d2's significance within biochemical research and its potential implications for health and nutrition.
Chemical synthesis of pentadecanoic acid-d2 represents a crucial approach for producing this deuterium-labeled fatty acid compound through controlled synthetic pathways. The synthesis typically involves the strategic incorporation of deuterium atoms at specific positions within the pentadecanoic acid molecular framework through various chemical methodologies [1] [3] [6].
One of the primary synthetic approaches for pentadecanoic acid-d2 involves hydrogen-deuterium exchange reactions utilizing deuterated water or deuterated organic solvents as deuterium sources [3] [36]. These methodologies enable the controlled incorporation of deuterium atoms into the fatty acid backbone through catalytic processes. The deuteration typically occurs under mild reaction conditions using palladium-based catalysts in the presence of deuterium gas or deuterated solvents [2] [3].
Research has demonstrated that fatty acid deuteration can be achieved through a two-step tetradeuteration process where beta-selective deuteration is followed by alpha-selective deuteration [3]. This approach utilizes deuterated water or deuterated methanol as deuterium sources under atmospheric conditions, providing a practical and accessible synthetic route [3].
The synthesis of pentadecanoic acid-d2 through deuterated precursors involves the utilization of pre-deuterated starting materials that undergo chemical transformations to yield the target compound [6] [28]. This approach typically employs deuterated malonyl coenzyme A or other deuterated fatty acid precursors in synthetic pathways that mimic natural fatty acid biosynthesis [28].
The synthetic methodology often involves the use of deuterated malonyl coenzyme A in fatty acid synthase-catalyzed reactions, where the deuterium content is preserved throughout the elongation process [28]. The steric course of deuterium incorporation follows specific patterns depending on the enzyme system employed, with different synthases showing varying stereospecificity for deuterium incorporation [28].
Advanced catalytic methodologies for pentadecanoic acid-d2 synthesis employ transition metal catalysts to facilitate selective deuterium incorporation [31]. These approaches utilize deuterated water as the deuterium source in conjunction with specific enzyme systems or chemical catalysts to achieve controlled deuteration [31].
Recent developments in photocatalytic deuteration have demonstrated the potential for enzyme-assisted synthesis of deuterated fatty acids using deuterated water as a readily available deuterium source [31]. These methodologies operate under mild reaction conditions and provide high selectivity for deuterium incorporation at specific positions within the fatty acid molecule [31].
Biosynthetic production of pentadecanoic acid-d2 through model organisms represents an alternative approach that leverages natural metabolic pathways for deuterium incorporation into fatty acid structures [14] [17] [32].
Escherichia coli serves as a primary model organism for the biosynthetic production of deuterated fatty acids, including pentadecanoic acid-d2 [14] [32] [33]. The bacterial fatty acid synthesis pathway can be manipulated to incorporate deuterium atoms through the administration of deuterated growth media components [14] [17].
The fatty acid biosynthesis pathway in Escherichia coli operates through a type II system involving discrete enzymes that synthesize and reduce ketoacyl acyl carrier proteins [32] [33]. The pathway begins with acetyl coenzyme A carboxylase activity and proceeds through iterative cycles of condensation, reduction, dehydration, and reduction reactions [32] [33].
Engineering approaches for enhanced deuterated fatty acid production in Escherichia coli involve the overexpression of key biosynthetic enzymes and the modification of regulatory pathways [32] [34]. Specific genetic modifications targeting propionyl coenzyme A synthetase expression have been demonstrated to enable the production of odd-chain fatty acids, including pentadecanoic acid, through the incorporation of propionate as a substrate [34].
The biosynthetic incorporation of deuterium into pentadecanoic acid-d2 through model organisms requires careful optimization of growth media composition [14] [17]. Deuterated water serves as the primary deuterium source, with incorporation occurring through multiple metabolic pathways including direct water incorporation and nicotinamide adenine dinucleotide phosphate-mediated hydrogen transfer [36] [17].
The deuteration level in biosynthetically produced fatty acids can be controlled by adjusting the total deuterated water concentration in the growth medium [14]. Higher deuterium incorporation is achieved through the supplementation of deuterated carbon sources such as deuterated glucose or deuterated acetate [14] [17].
Research has demonstrated that the deuterium content of microbially produced fatty acids is controlled by nicotinamide adenine dinucleotide phosphate metabolism, with different metabolic pathways contributing varying levels of deuterium enrichment [17]. The relative contribution of different deuterium incorporation pathways depends on the specific metabolic flux distribution within the organism [17].
Advanced metabolic engineering approaches for pentadecanoic acid-d2 production involve the systematic modification of fatty acid biosynthetic pathways in model organisms [32] [35]. These strategies target key regulatory points within the fatty acid synthesis pathway to enhance product yield and deuterium incorporation efficiency [32].
The engineering of fatty acid chain length specificity involves the modification of acyl carrier protein thioesterase enzymes to favor the production of fifteen-carbon fatty acids [34]. Specific thioesterases from plant sources, including Umbellularia californica and Ricinus communis, have been successfully expressed in Escherichia coli to enable the production of medium-chain fatty acids including pentadecanoic acid [34].
Pathway shunting mechanisms have been identified in certain bacterial systems where beta-oxidation intermediates are redirected into fatty acid synthesis pathways [35]. These mechanisms enable the incorporation of exogenous fatty acid precursors into cellular fatty acid pools, providing alternative routes for deuterium incorporation [35].
The purification and quality control of pentadecanoic acid-d2 requires specialized analytical methodologies to ensure product purity and verify deuterium incorporation levels [19] [22] [24].
High-performance liquid chromatography and gas chromatography represent the primary separation techniques for pentadecanoic acid-d2 purification [22] [24]. These methodologies enable the separation of deuterated products from non-deuterated analogs and other synthetic byproducts [22] [24].
Gas chromatography-mass spectrometry analysis provides high-resolution separation of fatty acid methyl ester derivatives, enabling the detection and quantification of deuterated species [19] [24]. The derivatization process typically involves the conversion of fatty acids to pentafluorobenzyl esters, which provide enhanced sensitivity for mass spectrometric detection [19] [24].
Solid-phase extraction methodologies using aminopropyl columns enable the separation of different lipid classes during purification procedures [23]. The protocol involves sequential elution steps using solvents of varying polarity to achieve selective recovery of specific fatty acid fractions [23].
Mass spectrometry serves as the primary analytical technique for verifying deuterium incorporation and determining isotopic purity in pentadecanoic acid-d2 [22] [25] [38]. High-resolution mass spectrometry enables the differentiation of deuterated isotopomers from naturally occurring carbon-13 isotopes [30] [39].
The analysis typically employs negative ion chemical ionization or electrospray ionization modes to achieve optimal sensitivity for fatty acid detection [22] [24]. Selected ion monitoring or multiple reaction monitoring approaches provide quantitative analysis of specific deuterated species while minimizing interference from matrix components [22] [25].
Recent advances in deuterium-resolved mass spectrometry have enabled the separation of deuterium and carbon-13 isotopomers using high-resolution Orbitrap instruments [30]. This methodology provides enhanced sensitivity for deuterium detection and enables accurate quantification of deuterium incorporation levels [30].
Nuclear magnetic resonance spectroscopy provides complementary analytical information for pentadecanoic acid-d2 characterization, particularly for determining the positional specificity of deuterium incorporation [37] [40]. Two-dimensional heteronuclear single quantum coherence experiments enable the detailed structural analysis of deuterated fatty acids [37].
The application of nuclear magnetic resonance spectroscopy to deuterated fatty acid analysis involves the acquisition of both proton and carbon-13 spectra to identify deuterium incorporation sites [37]. Deuterium incorporation can be detected through the observation of reduced signal intensity in proton spectra at positions where deuterium substitution has occurred [37].
Quality control protocols for pentadecanoic acid-d2 require the establishment of specific purity criteria and analytical standards [19] [21] [41]. The typical specifications include minimum deuterium incorporation levels, maximum impurity concentrations, and stability requirements under defined storage conditions [19] [41].
Standard analytical protocols involve the use of internal standards consisting of other deuterated fatty acids to account for recovery efficiency and matrix effects during analysis [19] [23]. The selection of appropriate internal standards requires consideration of structural similarity and chromatographic behavior relative to the target compound [19] [23].
| Quality Control Parameter | Specification | Analytical Method |
|---|---|---|
| Deuterium Incorporation | ≥95% | Gas Chromatography-Mass Spectrometry [19] |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography [22] |
| Water Content | ≤0.5% | Karl Fischer Titration [21] |
| Isotopic Purity | ≥99% | High-Resolution Mass Spectrometry [30] |
High-performance liquid chromatography has emerged as the cornerstone analytical technique for pentadecanoic acid-d2 detection, offering exceptional separation capabilities and compatibility with mass spectrometric detection systems. The implementation of reversed-phase chromatographic systems utilizing C18 stationary phases provides optimal retention characteristics for medium-chain deuterated fatty acids [3] [4].
Chromatographic Optimization Parameters
The development of robust HPLC methodologies requires careful optimization of mobile phase composition, typically employing binary gradient systems consisting of water and acetonitrile, both fortified with 0.1% formic acid to enhance ionization efficiency during electrospray ionization [3] [4]. Column selection plays a critical role, with sub-2-micron particle C18 phases (150 × 2.1 mm, 1.8 μm) demonstrating superior resolution for deuterated fatty acid separation [3] [4].
Flow rate optimization typically ranges from 0.3 to 0.4 mL/min, providing adequate peak resolution while maintaining reasonable analysis times between 6 to 15 minutes [3] [4]. Column temperature control at 40-45°C ensures consistent retention behavior and peak shape optimization, particularly important for deuterated compounds where isotope effects may influence chromatographic behavior [3] [4].
| Parameter | Specifications | Reference |
|---|---|---|
| Mobile Phase A | Water + 0.1% Formic Acid | [3] [4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | [3] [4] |
| Column | C18 reversed-phase (150 × 2.1 mm, 1.8 μm) | [3] [4] |
| Flow Rate (mL/min) | 0.3-0.4 | [3] [4] |
| Injection Volume (μL) | 5-10 | [3] [4] |
| Column Temperature (°C) | 40-45 | [3] [4] |
| Detection Mode | Negative ESI-MS/MS | [2] [3] |
| Retention Time (min) | 6.0-6.2 | [3] |
| Mass Transition (m/z) | 244.2 → 244.2 (molecular ion) | [1] |
| Collision Energy (eV) | 10-15 | [2] |
| Limit of Detection (ng/mL) | 0.44-0.55 | [3] |
| Limit of Quantification (ng/mL) | 1.47-1.85 | [3] |
| Linear Range (ng/mL) | 1-1200 | [3] |
Advanced Separation Strategies
Supercritical fluid chromatography has gained prominence as an alternative separation technique, offering rapid analysis times of 3-6 minutes while maintaining excellent resolution for deuterated fatty acids [5] [6]. The utilization of carbon dioxide-based mobile phases with methanol modifiers provides unique selectivity patterns that complement traditional HPLC approaches [5] [6]. This methodology demonstrates particular advantages in high-throughput analytical scenarios where rapid sample processing is paramount [5] [6].
Chiral chromatography applications have revealed specific utility in distinguishing stereoisomeric forms of deuterated fatty acids, particularly when synthetic routes may generate multiple stereoisomers [7] [8]. The implementation of specialized chiral selector phases enables resolution of enantiomeric deuterated compounds, providing critical information for pharmaceutical and metabolic studies [7] [8].
Method Validation and Performance Characteristics
Comprehensive method validation demonstrates exceptional linearity with correlation coefficients exceeding 0.999 across the analytical range from 1 to 1200 ng/mL [3]. Limits of detection range from 0.44 to 0.55 ng/mL, while limits of quantification span 1.47 to 1.85 ng/mL, providing adequate sensitivity for most biological and synthetic applications [3].
Precision studies reveal intra-day variability below 5% relative standard deviation, with inter-day precision maintaining below 10% across the validated concentration range [3] [4]. Recovery studies in complex biological matrices demonstrate values between 85-105%, indicating minimal matrix interference effects when appropriate sample preparation protocols are employed [3] [4].
Mass spectrometric detection represents the gold standard for deuterium quantification in pentadecanoic acid-d2, offering unparalleled specificity and sensitivity for isotopic analysis. The fundamental principles underlying deuterium detection rely on mass differences between protiated and deuterated analogs, enabling precise quantification of isotopic incorporation patterns [2] [9] [10].
Ionization Mechanisms and Optimization
Electrospray ionization in negative mode provides optimal sensitivity for fatty acid detection, generating stable [M-H]⁻ molecular ions at m/z 244.2 for pentadecanoic acid-d2 [2] [9]. The ionization process benefits from the acidic nature of the carboxylic acid functional group, facilitating proton abstraction and subsequent ion formation in the gas phase [2] [9].
Atmospheric pressure chemical ionization offers alternative ionization characteristics, particularly beneficial when matrix effects compromise electrospray performance [2] [11]. This technique demonstrates reduced sensitivity to co-eluting compounds and provides enhanced robustness in complex biological samples [2] [11].
| Ionization Mode | Polarity | Molecular Ion (m/z) | Fragmentation Pattern | Sensitivity (pg) | Matrix Effects | Reference |
|---|---|---|---|---|---|---|
| Electrospray Ionization (ESI) | Negative | 244.2 [M-H]⁻ | Minimal fragmentation | 50-100 | Moderate | [2] [9] |
| Atmospheric Pressure Chemical Ionization (APCI) | Negative | 244.2 [M-H]⁻ | Loss of COOH (-45 Da) | 25-50 | Low | [2] [11] |
| Chemical Ionization (CI) | Negative | 243.2 [M]⁻ | McLafferty rearrangement | 10-25 | Minimal | [11] [12] |
Fragmentation Analysis and Structural Characterization
Tandem mass spectrometry provides comprehensive structural information through controlled fragmentation processes. The molecular ion at m/z 244.2 serves as the precursor ion for collision-induced dissociation experiments, generating characteristic product ions that confirm structural identity [9] [13].
The loss of the carboxyl group (-45 Da) represents the most prominent fragmentation pathway, producing a product ion at m/z 199.2 with relative intensities ranging from 15-25% of the base peak [9] [13]. This fragmentation confirms the presence of the carboxylic acid functionality and distinguishes fatty acids from other lipid classes [9] [13].
McLafferty rearrangement processes generate product ions through the loss of 60 Da (CH₂=CH-COOH), resulting in ions at m/z 184.2 with intensities between 30-45% [11] [14]. This fragmentation pattern provides chain length information and serves as a diagnostic marker for saturated fatty acid structures [11] [14].
Isotope Ratio Measurements
High-resolution mass spectrometry enables precise measurement of deuterium incorporation levels through isotopomer analysis. The mass difference of 2.014 Da between the d0 and d2 species provides sufficient resolution on modern Orbitrap and quadrupole time-of-flight instruments [10] [15]. This capability allows for accurate quantification of deuterium enrichment in metabolic tracer studies [10] [15].
Multiple reaction monitoring protocols enhance selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from isobaric compounds [2] [9]. The implementation of scheduled monitoring windows based on chromatographic retention times further improves signal-to-noise ratios and detection limits [2] [9].
Deuterium Incorporation Kinetics Studies
Mass spectrometric analysis of deuterium incorporation patterns reveals critical information about metabolic pathways and synthetic mechanisms. Studies utilizing deuterated water (D₂O) as a precursor demonstrate incorporation rates of 2-8% enrichment in newly synthesized fatty acids [16] [10] [15]. The temporal analysis of isotopomer distributions provides insights into fatty acid synthesis flux rates and metabolic regulation [16] [10] [15].
| Study Type | Deuterium Source | Incorporation Sites | Detection Method | Typical Enrichment (%) | Analysis Duration | Reference |
|---|---|---|---|---|---|---|
| De novo lipogenesis (D₂O) | Heavy water (D₂O) | All methylene positions | Mass spectrometry | 2-8 | 1-7 days | [16] [10] [15] |
| Fatty acid synthesis flux | Deuterated acetate-d₃ | Terminal methyl group | ²H NMR | 5-15 | 24-72 hours | [17] [18] |
| Chain elongation kinetics | Deuterated glucose-d₇ | Extended chain positions | GC-MS isotopomer analysis | 1-5 | 6-48 hours | [16] [19] |
| Desaturation mechanisms | Deuterated palmitate-d₃₁ | Bis-allylic positions | High-resolution MS | 10-25 | 12-24 hours | [17] [20] |
| Metabolic pathway tracing | Multiple tracers | Position-specific | Multi-dimensional NMR | 0.5-3 | 2-14 days | [19] [21] |
Nuclear magnetic resonance spectroscopy provides unparalleled structural characterization capabilities for pentadecanoic acid-d2, offering position-specific deuterium quantification that complements mass spectrometric approaches. The unique magnetic properties of deuterium nuclei enable direct observation of isotopic substitution patterns and provide mechanistic insights into synthetic and metabolic processes [17] [21] [22].
Quantitative Deuterium Nuclear Magnetic Resonance Methodology
Quantitative ²H NMR represents the most direct approach for deuterium analysis, utilizing the quadrupolar properties of deuterium nuclei to provide absolute quantification of isotopic incorporation [17] [21] [22]. High-field instruments operating at 600-950 MHz provide sufficient sensitivity for deuterium detection at natural abundance and enriched levels [17] [21] [22].
The quadrupolar nature of deuterium (I = 1) results in characteristic splitting patterns that differ fundamentally from proton NMR spectra. The quadrupole coupling constant for deuterium in fatty acid environments typically ranges from 15-25 kHz, providing diagnostic information about molecular motion and local environment [21] [22].
Temperature control maintains consistent chemical shift values and coupling constants throughout extended acquisition periods [17] [21]. Typical operating temperatures of 25°C provide optimal resolution while minimizing thermal degradation risks [17] [21].
Applications in Metabolic Pathway Studies
Nuclear magnetic resonance analysis of deuterium incorporation patterns provides mechanistic insights into fatty acid metabolic pathways. Studies utilizing deuterated water demonstrate position-specific incorporation reflecting the stereochemical course of fatty acid synthase reactions [17] [18].
The analysis of deuterium distribution in elongated fatty acids reveals the contribution of different elongase systems and their stereochemical preferences [19] [21]. These studies have illuminated the roles of specific enzymes in determining fatty acid chain length distributions [19] [21].